molecular formula C34H40N2NaO14S2 B12300922 [2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)

[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)

Cat. No.: B12300922
M. Wt: 787.8 g/mol
InChI Key: YVMUOHMWVAYCAJ-UHFFFAOYSA-N
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Description

[2,2’-Binaphthalene]-7,7’(8H,8’H)-dione, 1,1’,6,6’-tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2) is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the binaphthalene core. The process typically includes:

    Formation of the Binaphthalene Core: This step involves the coupling of naphthalene derivatives under specific conditions to form the binaphthalene structure.

    Sulfonation and Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The sulfooxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Binaphthyl-6,6’-dicarboxylic acid: This compound shares a similar binaphthalene core but differs in its functional groups.

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a different core structure but contains similar functional groups, such as amino and hydroxyl groups.

Uniqueness

The uniqueness of [2,2’-Binaphthalene]-7,7’(8H,8’H)-dione, 1,1’,6,6’-tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2) lies in its combination of multiple functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C34H40N2NaO14S2

Molecular Weight

787.8 g/mol

InChI

InChI=1S/C34H40N2O14S2.Na/c1-15(2)23-19-11-17(5)25(31(39)27(19)21(29(37)33(23)41)13-35-7-9-49-51(43,44)45)26-18(6)12-20-24(16(3)4)34(42)30(38)22(28(20)32(26)40)14-36-8-10-50-52(46,47)48;/h11-16,37-42H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);

InChI Key

YVMUOHMWVAYCAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na]

Origin of Product

United States

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